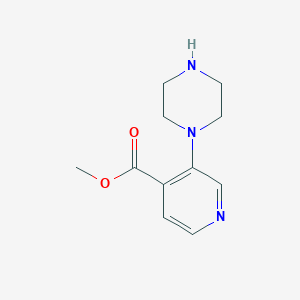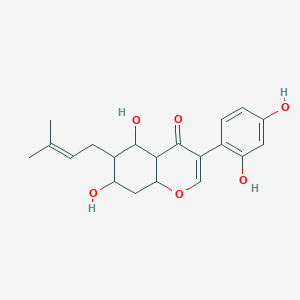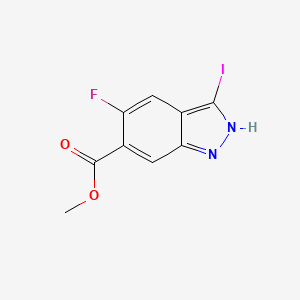![molecular formula C13H18N2O3S2 B12327938 L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester is a complex organic compound with the molecular formula C13H18N2O3S2 and a molecular weight of 314.42 g/mol. This compound is known for its unique structure, which includes a methionine backbone modified with a pyridinyl carbonyl group and a methyl ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester typically involves the reaction of L-methionine with 2-(methylthio)-3-pyridinecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinyl derivatives.
Applications De Recherche Scientifique
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptor proteins on cell surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Methionine: A naturally occurring amino acid with a simpler structure.
DL-Methionine: A racemic mixture of D- and L-methionine.
Methionine Hydroxy Analogues: Compounds with similar functional groups but different structural arrangements.
Uniqueness
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester is unique due to its modified methionine backbone, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C13H18N2O3S2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
methyl (2S)-4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C13H18N2O3S2/c1-18-13(17)10(6-8-19-2)15-11(16)9-5-4-7-14-12(9)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16)/t10-/m0/s1 |
Clé InChI |
GSUDSBHFXNANTM-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)[C@H](CCSC)NC(=O)C1=C(N=CC=C1)SC |
SMILES canonique |
COC(=O)C(CCSC)NC(=O)C1=C(N=CC=C1)SC |
Solubilité |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)
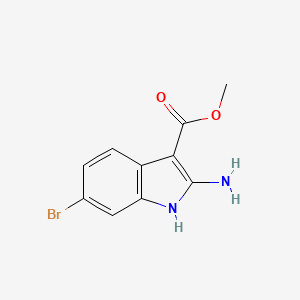
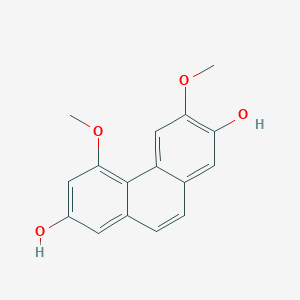
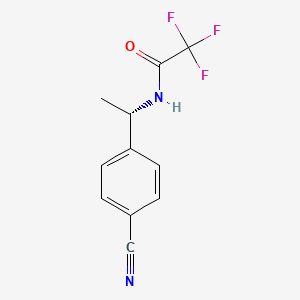
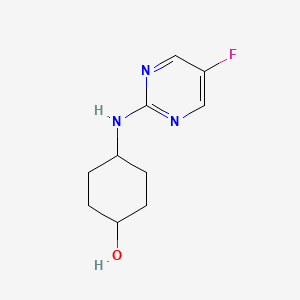
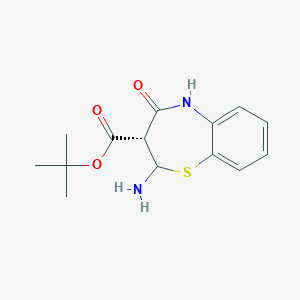
![4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12327888.png)
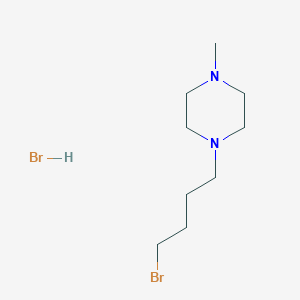
![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)

